molecular formula C9H5ClN2O2 B083797 4-Chloro-6-nitroquinoline CAS No. 13675-94-0

4-Chloro-6-nitroquinoline

Cat. No. B083797
CAS RN: 13675-94-0
M. Wt: 208.6 g/mol
InChI Key: FLKFKUSJAFUYDU-UHFFFAOYSA-N
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Patent
US07939546B2

Procedure details

To a suspension of amide B7 (2.09 g, 5.32 mmol) in dry MeOH (100 mL) were sequentially added 4-chloro-6-nitroquinoline (F1) [1.11g, 5.32 mmol] and a few drops of concentrated HCl, and the resultant mixture was refluxed for 12 h. After this time, solvent was removed under reduced pressure, and the residue was re-suspended in 1:1 MeOH:EtOAc. This mixture was heated to remove MeOH, and then cooled, and the resulting precipitate collected by filtration. This solid was recrystallized from MeOH:EtOH to give nitroquinoline Cpd. G (2.48 g, 89%) as an amorphous yellow solid; 1H NMR [CD3)2SO]: δ 3.96 (s, 3H, R2N+−CH3), 7.12 (m, 3H, ArH), 7.35 (d, J=8.81 Hz, 2H, ArH), 7.68 (d, J=8.51 Hz, 2H, ArH), 7.96 (d, J=8.81 Hz, 2H ArH), 8.24 (m, 5H, ArH), 8.72 (m, 2H, ArH), 9.83 (d, J=1.69 Hz, 1H, ArH), 10.56 (s, 1H, ArNHAr), 10.67 (s, 1H, ArNHAr), 11.48 (br s, 1H, ArNHAr). LCMS (APCI+): 492 (20%).
Name
amide
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[NH3+]C1C=CC(C(N[C:11]2[CH:24]=[CH:23][C:14]([NH:15][C:16]3[CH:21]=[CH:20][N+](C)=CC=3)=[CH:13][CH:12]=2)=O)=CC=1.ClC1C2C(=CC=C([N+:38]([O-:40])=[O:39])C=2)N=CC=1>CO.Cl>[N+:38]([C:16]1[CH:21]=[CH:20][C:13]2[C:14](=[CH:23][CH:24]=[CH:11][CH:12]=2)[N:15]=1)([O-:40])=[O:39] |f:0.1.2|

Inputs

Step One
Name
amide
Quantity
2.09 g
Type
reactant
Smiles
[Cl-].[Cl-].[NH3+]C1=CC=C(C(=O)NC2=CC=C(NC3=CC=[N+](C=C3)C)C=C2)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=C(C=C12)[N+](=O)[O-]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.